molecular formula C20H17F2N3O3 B2892574 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide CAS No. 891868-99-8

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2892574
CAS RN: 891868-99-8
M. Wt: 385.371
InChI Key: XMFLXTOXHGURCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms), two carbonyl groups adjacent to the pyrazine ring, and a phenethylamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the difluorophenyl group suggests that the compound may exhibit interesting electronic properties, as fluorine atoms are highly electronegative and can significantly influence the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the difluorophenyl and phenethylamide groups, as well as the overall size and shape of the molecule, would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Multi-target Agents for Inhibition of Enzymes

A study focused on the synthesis of a novel series of compounds, including sulfonamide and pyrazoline pharmacophores, due to their wide range of bioactivities. These compounds have shown significant inhibitory profiles against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes at nanomolar levels. The inhibitory activities suggest potential applications in designing multi-target agents for various therapeutic areas (Yamali et al., 2020).

Organosolubility and Optical Transparency

Research into novel polyimides derived from specific monomers has highlighted materials with exceptional organosolubility, optical transparency, and thermal stability. These polyimides exhibit low moisture absorptions, low dielectric constants, and good thermal stability, making them suitable for advanced electronic and optical applications (Zhang et al., 2010).

Antioxidant Properties

Novel N-substituted benzyl/phenyl acetamides have been synthesized and evaluated for their antioxidant activities. These compounds demonstrated moderate to significant radical scavenging activity, indicating their potential as antioxidants in various applications (Ahmad et al., 2012).

Molecular Docking Studies

A detailed study on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide provided insights into its structure through FT-IR, FT-Raman, and molecular docking studies. The compound showed potential inhibitory activity against the BRCA2 complex, indicating its relevance in the design of therapeutic agents (El-Azab et al., 2016).

Antimicrobial Agents

A study on the synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine revealed their potential as antimicrobial agents. These compounds exhibited promising biological activity against various microorganisms, highlighting their importance in developing new antimicrobial therapies (Aly et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it would depend on the specific biological target and how this compound interacts with it .

properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c21-16-7-6-15(12-17(16)22)25-11-10-24(19(27)20(25)28)13-18(26)23-9-8-14-4-2-1-3-5-14/h1-7,10-12H,8-9,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFLXTOXHGURCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.